molecular formula C22H30N6O4 B2526220 8-(4-乙基哌嗪-1-基)-7-(2-羟基-3-(邻甲苯氧基)丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 849918-30-5

8-(4-乙基哌嗪-1-基)-7-(2-羟基-3-(邻甲苯氧基)丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

货号 B2526220
CAS 编号: 849918-30-5
分子量: 442.52
InChI 键: NGJHXPRXBIDMNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may interact with various serotonin receptors, such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, as well as dopamine D2 receptors, which are implicated in mood and behavior regulation. This makes it a candidate for the treatment of psychiatric disorders such as depression and anxiety .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where arylpiperazinylalkyl purine diones and triones have been designed and synthesized. These compounds are typically created by introducing various substituents into the phenylpiperazinyl moiety and modifying the linker length between the purine core and the arylpiperazine fragment . The synthesis process often involves multiple steps, including the formation of the purine core, the attachment of the arylpiperazine, and the introduction of substituents that may influence the compound's affinity for serotonin and dopamine receptors .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with receptors. X-ray diffraction methods have confirmed the structures of similar compounds, revealing different conformations in the crystal state. The orientation of rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring can significantly influence ligand-receptor recognition. Intramolecular hydrogen bonds and π-π interactions are also observed, which may contribute to the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the overall molecular conformation. The presence of an arylpiperazine moiety and a purine core allows for potential interactions with receptors through hydrogen bonding and π-π stacking. The introduction of substituents can modify these interactions, potentially leading to changes in the pharmacological profile of the compounds. The charge-assisted hydrogen bond N+-H Cl observed in the crystal structures of related compounds indicates the possibility of ionic interactions with the receptor sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are determined by their molecular structure. The presence of alkyl chains and aromatic rings can affect the compound's ability to cross biological membranes, which is essential for its bioavailability. The introduction of substituents like o-OCH3 and m-Cl into the phenylpiperazinyl moiety can alter these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics .

科学研究应用

血清素受体亲和力和精神活性潜力

一项研究设计了一系列新的 7-取代的 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的 8-氨基烷基氨基和 8-芳基哌嗪基丙氧基衍生物。这些化合物被评估了它们对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力。选定的化合物显示出有希望的抗抑郁样和抗焦虑样活性,突出了混合 5-HT1A/5-HT2A/5-HT7 受体配体相对于单独靶向 5-HT1A/5-HT7 受体的药物的潜力。这项研究为设计具有精神活性的新型血清素配体开辟了途径 (Chłoń-Rzepa 等人,2013)

镇痛活性

另一项研究工作重点关注合成新的 8-甲氧基-1,3-二甲基-2,6-二氧代嘌呤-7-基衍生物,其中含有羧酸、酯或酰胺部分,以建立新的镇痛剂。合成的化合物表现出显着的镇痛活性,其中一些显示出比参考药物乙酰水杨酸更强的作用。这表明这些化合物是一类新的镇痛和抗炎药 (Zygmunt 等人,2015)

抗惊厥特性

对 3-芳基和 3-螺环烷基-吡咯烷-2,5-二酮的 N-(4-甲基哌嗪-1-基)和 N-[3-(4-甲基-哌嗪-1-基)丙基] 衍生物的研究探索了它们的抗惊厥活性。研究发现,在吡咯烷-2,5-二酮的 3 位具有芳环的化合物表现出抗惊厥活性,表明它们作为抗癫痫剂的潜力 (Obniska 等人,2005)

属性

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16(29)14-32-17-8-6-5-7-15(17)2/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJHXPRXBIDMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。